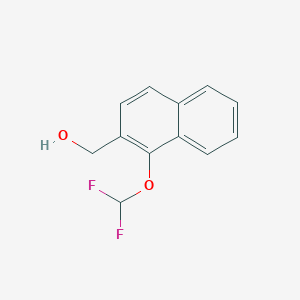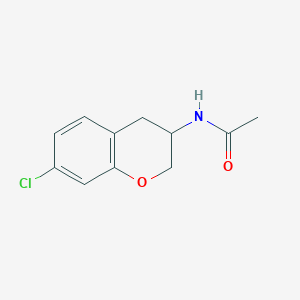
Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chlorochroman-3-yl)acetamide is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of chroman, a bicyclic organic compound, and contains a chlorine atom at the 7th position and an acetamide group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chlorochroman-3-yl)acetamide typically involves the reaction of 7-chlorochroman with acetamide under specific conditions. One common method includes:
Starting Material: 7-chlorochroman.
Reagent: Acetamide.
Catalyst: Often, a base such as sodium hydroxide or potassium carbonate is used.
Solvent: The reaction is usually carried out in an organic solvent like ethanol or methanol.
Conditions: The mixture is heated under reflux for several hours to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(7-chlorochroman-3-yl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-chlorochroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-chlorochroman-3-one or 7-chlorochroman-3-carboxylic acid.
Reduction: Formation of N-(7-chlorochroman-3-yl)amine.
Substitution: Formation of 7-hydroxychroman-3-ylacetamide or 7-aminochroman-3-ylacetamide.
Applications De Recherche Scientifique
N-(7-chlorochroman-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(7-chlorochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxychroman-3-ylacetamide: Similar structure but with a hydroxyl group instead of chlorine.
7-aminochroman-3-ylacetamide: Contains an amino group instead of chlorine.
7-methoxychroman-3-ylacetamide: Contains a methoxy group instead of chlorine.
Uniqueness
N-(7-chlorochroman-3-yl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
54444-94-9 |
|---|---|
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
N-(7-chloro-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)13-10-4-8-2-3-9(12)5-11(8)15-6-10/h2-3,5,10H,4,6H2,1H3,(H,13,14) |
Clé InChI |
LZPIUOUVAVDWSB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CC2=C(C=C(C=C2)Cl)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isobutyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11879995.png)
![(3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11880003.png)
![1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11880017.png)
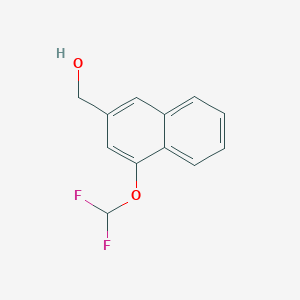


![N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine](/img/structure/B11880044.png)
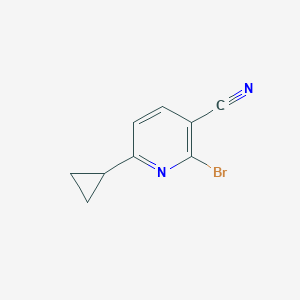
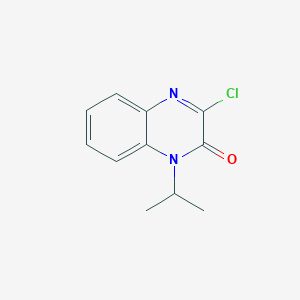
![7-(tert-Butyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11880057.png)
